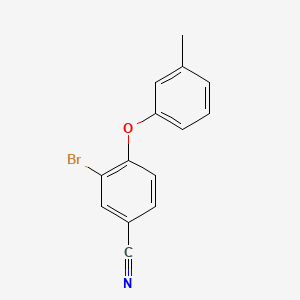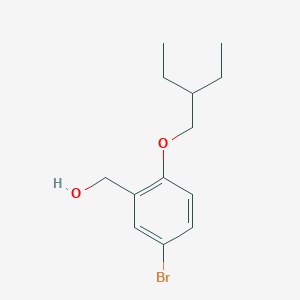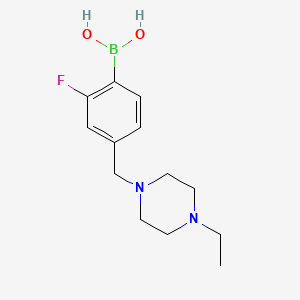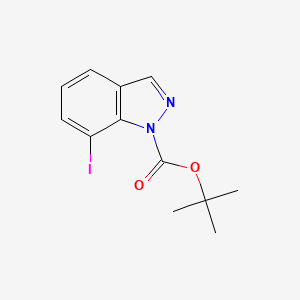
3-Bromo-4-m-tolyloxybenzonitrile
Descripción general
Descripción
3-Bromo-4-m-tolyloxybenzonitrile is a chemical compound with the molecular formula C14H10BrNO and a molecular weight of 288.14 . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom and a tolyloxy group attached . The exact arrangement of these groups can influence the compound’s reactivity and other properties .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s likely that it participates in typical organic reactions such as substitution or addition reactions .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 352.7±37.0 °C and a predicted density of 1.47±0.1 g/cm3 . These properties can influence how the compound behaves in different environments and how it can be manipulated in the lab .Aplicaciones Científicas De Investigación
Environmental Degradation Studies
Research has been conducted on the biotransformation of halogenated aromatic nitriles, such as bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile), under various environmental conditions. These studies provide insights into the degradation pathways of halogenated nitriles in different anaerobic conditions, which is crucial for understanding the environmental fate and potential impact of related compounds, including "3-Bromo-4-m-tolyloxybenzonitrile" (Knight, Berman, & Häggblom, 2003).
Synthetic Applications
The synthesis of related compounds, such as 3-bromo-4-isobutyloxyphenyl carbothioamide, demonstrates the chemical versatility and potential applications of brominated benzonitriles in the development of biologically active molecules and herbicides. These synthetic approaches can inform methodologies for producing derivatives of "this compound" for various scientific purposes (Wang et al., 2016).
Herbicide Action Mechanism
Studies on bromoxynil have explored its mechanism of action as a herbicide, specifically its ability to induce rapid cell death in plants. Understanding the cellular effects of bromoxynil, such as cytosol acidification, can provide a foundation for researching the biological activities of similar compounds, including "this compound" and their potential as herbicides or research tools in plant biology (Morimoto & Shimmen, 2008).
Exposure and Health Implications
Research on the exposure of rural residents to bromoxynil during herbicide application seasons highlights the importance of understanding the health implications of related brominated benzonitriles. These studies can inform safety guidelines and risk assessments for the use of "this compound" in agricultural or other settings (Semchuk et al., 2004).
Spectroscopic and Theoretical Investigations
The detailed spectroscopic and theoretical analysis of compounds similar to "this compound" enriches our understanding of their electronic structure, vibrational properties, and potential applications in various fields, including material science and environmental chemistry (Shajikumar & Raman, 2018).
Propiedades
IUPAC Name |
3-bromo-4-(3-methylphenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c1-10-3-2-4-12(7-10)17-14-6-5-11(9-16)8-13(14)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIIHQDRDXGYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1407214.png)








